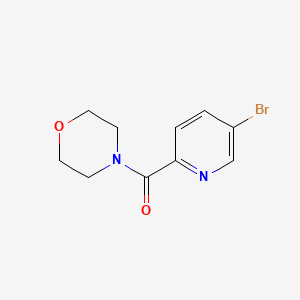

(5-Bromopyridin-2-yl)(morpholino)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyridin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHVKZJDIPQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650335 | |

| Record name | (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-06-8 | |

| Record name | (5-Bromo-2-pyridinyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (5-Bromopyridin-2-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(morpholino)methanone is a heterocyclic compound featuring a brominated pyridine ring linked to a morpholine moiety via a ketone bridge. While specific experimental data on its chemical and biological properties are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the analysis of its structural components and data from closely related analogues. This document outlines its fundamental chemical properties, a plausible synthetic route with detailed experimental protocols, and discusses its potential reactivity and putative biological significance. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in medicinal chemistry and drug discovery.

Chemical Properties

This compound, with the CAS Number 957063-06-8, is a compound whose core structure suggests its potential as a versatile building block in organic synthesis.[1] The presence of a bromine atom on the pyridine ring offers a reactive site for various cross-coupling reactions, while the morpholino-methanone functional group can influence its solubility, metabolic stability, and receptor binding properties.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 957063-06-8 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 271.11 g/mol | [2] |

| IUPAC Name | (5-bromopyridin-2-yl)(morpholin-4-yl)methanone | [3] |

| Canonical SMILES | C1COCCN1C(=O)C2=NC=C(C=C2)Br | [3] |

| InChI Key | WTHVKZJDIPQZNG-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥98% (as supplied by vendors) | [3] |

| Predicted LogP | 0.99 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the provided search results. Characterization of this compound would require experimental acquisition of these spectra.

Synthesis and Reactivity

While a specific, published experimental protocol for the synthesis of this compound was not found, a highly plausible synthetic route can be devised based on standard organic chemistry principles and analogous reactions. The most direct approach involves the amidation of a 5-bromopicolinoyl chloride with morpholine.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 5-bromopicolinic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

This protocol is adapted from the general synthesis of acyl chlorides from carboxylic acids.

-

Materials:

-

5-Bromopicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas trap

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).

-

Add anhydrous DCM or toluene to suspend the acid.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromopicolinoyl chloride is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

This protocol is based on standard amidation reactions of acyl chlorides.

-

Materials:

-

Crude 5-bromopicolinoyl chloride from Step 1

-

Morpholine

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Separatory funnel

-

Standard laboratory glassware for work-up and purification

-

-

Procedure:

-

Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the morpholine solution dropwise to the stirred solution of 5-bromopicolinoyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Expected Reactivity

The chemical structure of this compound suggests several potential avenues for further chemical modification.

Caption: Potential chemical transformations of this compound.

-

Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries. The reactivity of a similar compound, (5-Bromopyridin-2-yl)(phenyl)methanone, in such reactions has been noted.[4]

-

Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This would yield (5-Bromopyridin-2-yl)(morpholino)methanol, a compound with different steric and electronic properties.

Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity, mechanism of action, or effects on signaling pathways of this compound. However, the structural motifs present in the molecule, namely the bromopyridine and morpholine moieties, are found in numerous biologically active compounds.

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. The bromopyridine scaffold is a versatile building block in medicinal chemistry, and its derivatives have been explored for a variety of therapeutic applications. For instance, related brominated pyridine compounds have been investigated for their potential in treating neurological and inflammatory diseases.[4]

Given the lack of direct biological data, any potential application of this compound in drug discovery would require extensive screening and in vitro/in vivo studies.

Conclusion

This compound is a readily synthesizable compound with potential as a versatile intermediate in medicinal chemistry and materials science. This guide has provided a detailed, albeit putative, synthetic protocol and an overview of its likely chemical reactivity. While there is a clear absence of experimental data on its physicochemical properties and biological activity, the structural features of the molecule suggest that it could be a valuable starting point for the development of novel compounds with interesting pharmacological profiles. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: Structure Elucidation of (5-Bromopyridin-2-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (5-Bromopyridin-2-yl)(morpholino)methanone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this document presents a putative synthesis protocol based on established amide coupling methodologies. Furthermore, predicted spectroscopic data are provided, derived from analyses of structurally analogous compounds. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel pyridine-based compounds.

Introduction

Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The introduction of a morpholine moiety can enhance the pharmacological properties of a molecule, including its solubility and metabolic stability.[2] The target molecule, this compound, combines these two key structural features. Its synthesis and characterization are therefore of significant interest for the exploration of new chemical entities in drug discovery. This guide outlines a plausible synthetic route and a detailed approach to its structural confirmation using modern spectroscopic techniques.

Chemical Structure and Properties

This compound is a tertiary amide derived from 5-bromopyridine-2-carboxylic acid and morpholine.[3] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 957063-06-8 | [4] |

| Molecular Formula | C10H11BrN2O2 | [5] |

| Molecular Weight | 271.11 g/mol | [5] |

| IUPAC Name | 4-(5-bromopyridine-2-carbonyl)morpholine | [5] |

| Canonical SMILES | O=C(C1=CC=C(Br)C=N1)N1CCOCC1 | [5] |

| InChI Key | WTHVKZJDIPQZNG-UHFFFAOYSA-N | [5] |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a standard amide coupling reaction between 5-bromopyridine-2-carboxylic acid and morpholine. The use of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a common and effective method for this transformation.[6]

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol

Disclaimer: The following protocol is a putative procedure based on general amide coupling methods and has not been experimentally validated for this specific compound.

Materials:

-

5-bromopyridine-2-carboxylic acid (1.0 eq)

-

Morpholine (1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromopyridine-2-carboxylic acid in anhydrous DMF, add morpholine and DIPEA.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Structural Elucidation

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic methods. The following sections detail the expected data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target compound based on its structure and known data for similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6 (Pyridine) |

| ~7.90 | dd | 1H | H-4 (Pyridine) |

| ~7.65 | d | 1H | H-3 (Pyridine) |

| ~3.75 | m | 4H | -N(CH₂CH₂)₂O |

| ~3.65 | m | 4H | -N(CH₂CH₂)₂O |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Amide) |

| ~152.0 | C-2 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~122.0 | C-3 (Pyridine) |

| ~120.0 | C-5 (Pyridine) |

| ~67.0 | -N(CH₂CH₂)₂O |

| ~45.0 | -N(CH₂CH₂)₂O |

Table 3: Predicted IR and MS Data

| Technique | Predicted Data | Interpretation |

| IR (ATR, cm⁻¹) | ~1640 | C=O stretch (amide) |

| ~1580, 1450 | Aromatic C=C and C=N stretching | |

| ~1240 | C-N stretching | |

| ~1115 | C-O-C stretching (morpholine) | |

| MS (EI) | m/z 271/273 | Molecular ion peak (M⁺) with bromine isotope pattern |

| m/z 184/186 | Fragment from loss of morpholine | |

| m/z 86 | Morpholine fragment |

Structural Elucidation Workflow

The process of confirming the structure of the synthesized compound would follow a logical progression of analytical techniques.

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. While a definitive experimental protocol and corresponding spectroscopic data are not yet available in the public domain, the proposed methods and predicted data offer a robust starting point for researchers. The methodologies outlined herein are based on well-established principles of organic synthesis and structural analysis, and are anticipated to be highly applicable to the successful preparation and characterization of this and related novel compounds. Further research is warranted to validate these predictions and to explore the potential biological activities of this molecule.

References

(5-Bromopyridin-2-yl)(morpholino)methanone CAS 957063-06-8 properties

Technical Guide: (5-Bromopyridin-2-yl)(morpholino)methanone (CAS 957063-06-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the known properties of the chemical compound this compound, identified by the CAS number 957063-06-8. Due to the limited availability of public research data, this guide focuses on fundamental physicochemical properties and sourcing information.

Chemical Properties and Identifiers

This compound is a synthetic organic compound. Its core structure consists of a brominated pyridine ring linked to a morpholine moiety via a carbonyl group. This structure suggests its potential utility as a building block in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 957063-06-8 | N/A |

| Molecular Formula | C10H11BrN2O2 | N/A |

| Molecular Weight | 271.11 g/mol | N/A |

| IUPAC Name | (5-bromopyridin-2-yl)(morpholin-4-yl)methanone | N/A |

| Canonical SMILES | C1COCCN1C(=O)C2=NC=C(C=C2)Br | N/A |

| InChI Key | YQVYKGNXCRFVQY-UHFFFAOYSA-N | N/A |

Experimental Data

Detailed experimental protocols and comprehensive characterization data for this compound are not extensively reported in publicly accessible literature. The information available is primarily from commercial suppliers.

| Parameter | Value | Notes |

| Purity | ≥97% | Typically offered by commercial suppliers. |

| Appearance | White to off-white solid | Visual inspection. |

Logical Relationships and Potential Applications

The structural motifs present in this compound, namely the bromopyridine and morpholine groups, are prevalent in pharmacologically active molecules. The bromine atom provides a site for further chemical modification, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The morpholine group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

Caption: Logical flow from the compound to its potential applications.

Sourcing and Handling

This compound is available from various chemical suppliers. It is intended for research and development purposes only. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed handling and storage information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological activity of bromopyridine morpholine amides

An In-depth Technical Guide to the Biological Activity of Bromopyridine Morpholine Amides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The convergence of privileged structures in medicinal chemistry often leads to the discovery of novel compounds with significant therapeutic potential. This guide focuses on the prospective biological activities of a unique chemical class: bromopyridine morpholine amides. This class combines two key moieties: the bromopyridine ring, a versatile synthetic intermediate and a common feature in bioactive molecules, and the morpholine amide group, which is frequently incorporated into drug candidates to enhance physicochemical properties and confer biological activity.

While direct and extensive research on the combined "bromopyridine morpholine amide" scaffold is nascent, a comprehensive analysis of the individual components provides a strong rationale for their investigation. Morpholine-containing compounds have demonstrated a wide array of biological activities, including roles in oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] The morpholine ring is known to improve properties such as water solubility and metabolic stability, making it a valuable component in drug design.[1][4] The bromopyridine moiety serves as a crucial handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

This document serves as a technical guide for researchers interested in exploring this promising, yet underexplored, class of compounds. It provides a proposed synthetic framework, detailed experimental protocols for precursor synthesis and potential biological assays, a review of relevant biological pathways, and a structured presentation of quantitative data from closely related compounds to guide future research.

Proposed Synthesis and Methodologies

The synthesis of bromopyridine morpholine amides can be logically approached through the coupling of a bromopyridine-derived carboxylic acid with morpholine. This standard amidation reaction forms the core of the proposed synthetic workflow.

Caption: Proposed synthetic workflow for bromopyridine morpholine amides.

Experimental Protocols

1. Synthesis of 2-Bromopyridine (Precursor)

This protocol is adapted from a standard procedure for the diazotization of 2-aminopyridine.[5]

-

Materials: 5-L three-necked flask, mechanical stirrer, dropping funnel, low-temperature thermometer, 48% hydrobromic acid (HBr), 2-aminopyridine, bromine (Br₂), sodium nitrite (NaNO₂), sodium hydroxide (NaOH), ether, solid potassium hydroxide (KOH).

-

Procedure:

-

Equip the 5-L flask with a stirrer, dropping funnel, and thermometer. In a well-ventilated hood, add 790 mL of 48% HBr.

-

Cool the flask to 0°C or lower using an ice-salt bath.

-

Slowly add 150 g (1.59 moles) of 2-aminopyridine over 10 minutes, maintaining the low temperature.

-

While keeping the temperature at 0°C or below, add 240 mL (4.7 moles) of bromine dropwise. The mixture may thicken as a yellow-orange perbromide forms.[5]

-

Prepare a solution of 275 g (4 moles) of NaNO₂ in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature does not rise above 0°C.

-

Stir for an additional 30 minutes.

-

Prepare a solution of 600 g (15 moles) of NaOH in 600 mL of water. Add this slowly to the reaction mixture, not allowing the temperature to exceed 20-25°C.

-

Extract the nearly colorless mixture with four 250-mL portions of ether.

-

Dry the combined ether extracts over 100 g of solid KOH for 1 hour.

-

Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75°C/13 mm Hg.[5] The expected yield is 86–92%.[5]

-

2. Synthesis of Morpholine Amides from Carboxylic Acids (General Protocol)

This general photochemical protocol describes the coupling of a carboxylic acid (in this case, the bromopyridine carboxylic acid intermediate) with morpholine.[6]

-

Materials: Photoreactor with 370 nm LED, reaction vessel, magnetic stirrer, relevant bromopyridine carboxylic acid, morpholine, 4-dimethylaminopyridine (DMAP), bromotrichloromethane (BrCCl₃), solvent (e.g., acetonitrile).

-

Procedure:

-

In the reaction vessel, dissolve the bromopyridine carboxylic acid (1 equivalent).

-

Add morpholine (1.2 equivalents) and DMAP (1.5 equivalents).

-

Add the solvent and BrCCl₃ (2.0 equivalents).

-

Place the vessel in the photoreactor and irradiate with 370 nm light at room temperature, with stirring, for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product using column chromatography on silica gel to yield the final bromopyridine morpholine amide.

-

Potential Biological Activities and Signaling Pathways

The biological potential of bromopyridine morpholine amides can be inferred from the extensive research on morpholine-containing compounds, which are known to interact with key cellular targets, particularly in oncology.

PI3K/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several morpholine-containing molecules are potent inhibitors of kinases within this pathway.[1] The morpholine moiety often occupies a specific pocket in the kinase active site, contributing to both potency and selectivity.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The morpholine scaffold is present in some antibiotics.[2] Derivatives of this class could be tested for activity against various bacterial and fungal strains.

Central Nervous System (CNS) Activity

Due to their physicochemical properties, morpholine derivatives often exhibit good blood-brain barrier permeability. This has led to their exploration for CNS targets, including receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases.[1]

Protocols for Biological Evaluation

1. In Vitro Kinase Inhibition Assay (for PI3K/mTOR)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

-

Workflow Diagram:

Caption: Workflow for an in vitro kinase inhibition assay.

-

Procedure:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Create serial dilutions of the test bromopyridine morpholine amide compound in DMSO, then dilute further in the reaction buffer.

-

In a 96-well plate, add the kinase, a suitable peptide substrate, and the diluted test compound.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (e.g., 10 µM).

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction and quantify ATP consumption (which is inversely proportional to kinase activity) by adding a detection reagent (e.g., Kinase-Glo®).

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

2. Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method, adapted from a study on morpholine derivatives, assesses the antimicrobial activity of the synthesized compounds.[7]

-

Materials: Mueller-Hinton agar plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strain (e.g., Candida albicans), sterile filter paper discs (5 mm), test compounds dissolved in DMSO, positive control (e.g., ciprofloxacin), negative control (DMSO), incubator.

-

Procedure:

-

Prepare a microbial inoculum and uniformly swab it onto the surface of the agar plates.

-

Impregnate sterile filter paper discs with a defined concentration of the test compound (e.g., 50 µ g/disc ).

-

Place the discs onto the inoculated agar surface. Include positive and negative control discs.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

-

Quantitative Data of Related Compounds

No specific quantitative biological data for "bromopyridine morpholine amides" has been published. The following table summarizes data for known PI3K/mTOR inhibitors that contain a morpholine moiety, providing a benchmark for potential activity.

| Compound Name (Reference) | Target(s) | Assay Type | IC₅₀ (nM) | Cell Line / Notes |

| Gedatolisib (PF-05212384) | PI3K / mTOR | Biochemical | PI3Kα: 0.4mTOR: 1.6 | Dual inhibitor |

| Apitolisib (GDC-0980) | PI3K / mTOR | Biochemical | PI3Kα: 5mTOR: 17 | Dual inhibitor |

| Pictilisib (GDC-0941) | PI3Kα/δ | Biochemical | PI3Kα: 3PI3Kδ: 3 | Pan-PI3K inhibitor |

| Voxtalisib (XL765) | PI3K / mTOR | Biochemical | PI3Kγ: 38mTOR: ~100 | Dual inhibitor |

This data is for illustrative purposes to show the potency of related morpholine-containing compounds and is compiled from publicly available drug development data.

Conclusion

The bromopyridine morpholine amide scaffold represents a compelling, albeit underexplored, area for drug discovery. By combining the synthetic utility of the bromopyridine ring with the favorable pharmacological properties of the morpholine amide group, this chemical class holds significant potential. The strong precedent for morpholine-containing compounds as potent inhibitors of the PI3K/mTOR pathway suggests that oncology is a primary area for investigation. Furthermore, potential applications in CNS disorders and infectious diseases should not be overlooked. The synthetic and experimental protocols detailed in this guide provide a foundational framework for researchers to synthesize, screen, and characterize these novel compounds, paving the way for the development of new therapeutic agents.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Targets for Pyridinyl Methanones: A Technical Guide

This technical guide provides an in-depth overview of the potential therapeutic targets for pyridinyl methanones and related pyridinone scaffolds. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The information is compiled from recent scientific literature to facilitate further investigation and development of this promising class of compounds.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for inflammatory diseases.[1][2] Pyridinyl-containing compounds, such as the extensively studied Doramapimod (BIRB 796), have been identified as potent allosteric inhibitors of p38 MAPK.[2] These inhibitors bind to a unique, hydrophobic, allosteric site on the p38 kinase, stabilizing it in an inactive conformation and preventing its activation.[2]

Quantitative Data: p38 MAPK Inhibitory Activity

The inhibitory potency of pyridinyl and pyridinone derivatives has been evaluated against p38α MAPK and in cell-based assays measuring the downstream effects, such as the inhibition of TNF-α production.

| Compound Class/Name | Target/Assay | IC50 / EC50 | Reference |

| Pyridopyridazin-6-one Derivative | p38α MAP kinase | < 1 nM | [3] |

| Doramapimod (BIRB 796) | p38α (Enzyme Assay) | 38 nM | [2] |

| Doramapimod (BIRB 796) | TNF-α production (LPS-stimulated PBMCs) | 130 nM | [2] |

p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase pathway. It is initiated by upstream MAPK Kinase Kinases (MAPKKKs) like MEKK, MLK, and ASK1, which phosphorylate and activate MAPK Kinases (MAPKKs) such as MKK3 and MKK6.[1][4] These, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases (like MAPKAPK-2/MK2) and transcription factors (like ATF-2), leading to the production of pro-inflammatory cytokines.[1][5] Pyridinyl methanone inhibitors block the activity of p38, thereby halting this inflammatory cascade.

Anticancer Activity

Pyridinone and pyridine-containing scaffolds are prevalent in compounds demonstrating a broad spectrum of antiproliferative activity against various human tumor cell lines.[6][7][8] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth.[9]

Key Anticancer Mechanisms and Targets:

-

Induction of Apoptosis and Cell Cycle Arrest : Certain pyridine derivatives induce G2/M phase arrest and apoptosis in liver and breast cancer cells, a mechanism mediated through the upregulation of p53, p21, and the apoptosis-associated protein JNK.[10]

-

Kinase Inhibition : Various kinases crucial for cancer cell proliferation and survival, such as Met kinase, EGFR, and VEGFR, have been identified as targets.[6][10]

-

Tubulin Polymerization Inhibition : Some indolyl-pyridinyl-propenones act as microtubule-disrupting agents, leading to mitotic arrest.[11]

-

Other Enzyme Inhibition : Dihydroorotate dehydrogenase (DHODH) and Monoacylglycerol Lipase (MAGL) have also been identified as targets for pyridinyl-containing compounds in cancer therapy.[12][13]

Quantitative Data: Anticancer Activity of Pyridine/Pyridinone Derivatives

| Compound/Class | Cell Line | IC50 | Mechanism/Target | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 µM | G2/M Arrest, Apoptosis | [10] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast Cancer) | >10 µM | G2/M Arrest, Apoptosis | [10] |

| Pyridinone Derivative (44a) | GTL-16 (Gastric Carcinoma) | 0.06 µM | Met Kinase Inhibition | [7] |

| Pyridine-Thiazole Hybrid (3) | HL-60 (Leukemia) | 0.57 µM | Cytotoxicity | [14] |

| Phenyl(piperazin-1-yl)methanone derivative (4) | Breast/Ovarian Cancer Cells | 31-72 µM | MAGL Inhibition | [13] |

| N-pyridinyl ureidobenzenesulfonates | MOLM-13 (AML) | 12-31 nM | DHODH Inhibition | [12] |

Drug Discovery Workflow for Anticancer Agents

The process of identifying and validating a new anticancer agent follows a structured workflow, beginning with broad screening and progressively narrowing down to specific, potent candidates for further development.

Cannabinoid Receptor (CB1/CB2) Modulation

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that play significant roles in various physiological processes.[15] CB1 is found predominantly in the nervous system, while CB2 is primarily located in immune tissues.[15][16] Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways.[17][18] The structural similarity of some pyridinyl methanones to synthetic cannabinoids suggests they may interact with these receptors.

Cannabinoid Receptor Signaling Pathway

Upon agonist binding, CB1/CB2 receptors activate Gi/o proteins.[15] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[19] The Gβγ dimer can activate other pathways, including Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) cascades, ultimately influencing gene expression and cellular functions like cell survival and synaptic plasticity.[15][19]

Experimental Protocols

The characterization of pyridinyl methanones as therapeutic agents involves a variety of standard and specialized assays. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (e.g., for Kinases)

This protocol describes a general method to determine the inhibitory potency (IC50) of a compound against a target enzyme, such as p38 MAPK. Isothermal titration calorimetry (ITC) is a modern approach that directly measures the heat of reaction, but more common methods rely on measuring substrate-to-product conversion.[20]

Objective: To quantify the concentration at which a test compound inhibits 50% of the target enzyme's activity.

Materials:

-

Purified recombinant target enzyme (e.g., p38α).

-

Specific substrate (e.g., a peptide substrate for p38).

-

ATP (for kinase assays).

-

Test compound (pyridinyl methanone) dissolved in DMSO, serially diluted.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ for kinase activity, or a phosphospecific antibody).

-

Microplate reader (Luminescence or Fluorescence).

-

384-well microplates.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 100 µM to 1 pM.

-

Enzyme Reaction:

-

Add a fixed amount of the enzyme to each well of the microplate.

-

Add the serially diluted test compound to the wells. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme or potent inhibitor).

-

Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

-

-

Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product formed (or remaining substrate).

-

Data Analysis:

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Normalize the data to the control wells (0% and 100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

-

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine a compound's affinity for a specific receptor, such as CB1 or CB2.[22][23]

Objective: To determine the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Materials:

-

Cell membrane preparation expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]CP-55,940 for cannabinoid receptors).

-

Unlabeled test compound (pyridinyl methanone), serially diluted.

-

Binding buffer (e.g., Tris-HCl, MgCl2, BSA).

-

Glass fiber filter mats (e.g., Whatman GF/C).

-

Cell harvester/vacuum filtration manifold.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and serially diluted concentrations of the test compound.[23]

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Cell-Based Functional Assay (Cell Viability)

This protocol describes a method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[24]

Objective: To measure the effect of a test compound on the viability or proliferation of a specific cell line and determine its potency (EC50 or GI50).

Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (pyridinyl methanone), serially diluted.

-

Cell viability reagent (e.g., CellTiter-Glo® which measures ATP, or MTT/XTT reagents).

-

96- or 384-well clear-bottom, sterile cell culture plates.

-

Multichannel pipette, incubator, and microplate reader.

Methodology:

-

Cell Seeding: Seed the cells into the microplate wells at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

-

Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.

-

Incubation: Incubate the cells with the compound for a specified period, typically 48 to 72 hours.

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time to allow the reaction to occur (e.g., 10 minutes for ATP-based assays, 2-4 hours for MTT).

-

-

Data Acquisition: Measure the signal (luminescence for ATP, absorbance for MTT) using a microplate reader.

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percent viability against the log concentration of the compound.

-

Use non-linear regression to fit a dose-response curve and calculate the EC50 (or GI50) value.

-

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jme.bioscientifica.com [jme.bioscientifica.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]

- 21. Inhibition of enzymatic reactions. A rapid method to determine the index pI50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]

The Structure-Activity Relationship of 5-Bromopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-bromopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and the synthetic handle provided by the bromine atom allow for extensive chemical modifications, making it a focal point in the discovery of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-bromopyridine derivatives, with a focus on their applications as kinase inhibitors, anticancer agents, and antimicrobial compounds. Detailed experimental methodologies for key biological assays are also presented to facilitate further research and development in this promising area.

Quantitative Structure-Activity Relationship Data

The biological activity of 5-bromopyridine derivatives is profoundly influenced by the nature and position of various substituents. The following tables summarize the quantitative SAR data for different classes of these compounds, providing a comparative analysis of their inhibitory and cytotoxic effects.

Kinase Inhibitory Activity

5-Bromopyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.

Table 1: Kinase Inhibitory Activity of 5-Bromopyridine and Related Pyridine Derivatives

| Compound ID | Target Kinase | R1 (at C2) | R2 (at C3/C4/C6) | IC50 (nM) |

| 1a | ALK | -NH2 | -H | 40 |

| 1b | ALK | -NHC(O)CH₃ | -H | >1000 |

| 2a | EGFR (WT) | Varied aminopyrimidine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 170.0 |

| 2b | EGFR (L858R/T790M) | Varied aminopyrimidine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 4.0 |

| 3a | CDK2/cyclin A2 | 2-chloro-6-(naphthalen-2-yl) | 4-(thiophen-2-yl)nicotinonitrile | 240 |

| 3b | CDK2/cyclin A2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl) | 1H-pyrazolo[3,4-b]pyridin-3-amine | 650 |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution.

The data in Table 1 highlights the critical role of the 2-amino group for hinge-binding, as its acylation (Compound 1b) leads to a significant loss of activity. Furthermore, strategic modifications on the pyridine core can lead to potent and selective inhibitors, as demonstrated by the EGFR inhibitor A12 (related to compounds 2a and 2b) which shows excellent activity against a drug-resistant mutant.[1]

Anticancer Activity

The anticancer potential of 5-bromopyridine derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of 5-Bromopyridine and Related Pyridine Derivatives

| Compound ID | Cancer Cell Line | R Substituents | IC50 (µM) |

| 4a | A549 (Lung) | Thiophenyl Thiazolyl-Pyridine Hybrid | 0.452 |

| 4b | MCF-7 (Breast) | Pyridine-Urea derivative | 0.22 |

| 4c | HCT-116 (Colon) | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | >10 |

| 4d | PC-3 (Prostate) | Pyridine-Urea derivative | 2.46 |

Note: Data is compiled from multiple sources and showcases the broad-spectrum anticancer potential of pyridine-based compounds.[2][3][4]

Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance has spurred the investigation of novel scaffolds, including 5-bromopyridine derivatives, for their antibacterial and antifungal properties.

Table 3: Antimicrobial and Antifungal Activity of 5-Bromopyridine and Related Pyridine Derivatives

| Compound ID | Microorganism | Activity | MIC (µg/mL) |

| 5a | S. aureus | Antibacterial | 56 |

| 5b | E. coli | Antibacterial | 55 |

| 6a | C. albicans | Antifungal | 25 |

| 6b | A. niger | Antifungal | >100 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Data is illustrative of the potential of these scaffolds.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activities of newly synthesized compounds.

Synthesis of N-Aryl-5-bromonicotinamide Derivatives

A general and common route for the synthesis of amide derivatives from 5-bromonicotinic acid involves the activation of the carboxylic acid followed by coupling with an amine.[7]

1. Acid Chloride Formation:

-

5-Bromonicotinic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) for 2-3 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield 5-bromonicotinoyl chloride.[7]

2. Amide Coupling:

-

The crude 5-bromonicotinoyl chloride is dissolved in anhydrous DCM and cooled to 0°C.

-

A solution of the desired aryl amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.[7]

3. Work-up and Purification:

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-5-bromonicotinamide.[7]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

-

Materials: Recombinant human kinase, appropriate kinase buffer, ATP, synthetic peptide substrate, test compounds (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

-

Procedure:

-

Add kinase buffer containing the enzyme to the wells of a 384-well plate.

-

Add the serially diluted test compound or DMSO (vehicle control) to the wells and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

-

Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection system. The luminescent or fluorescent signal is proportional to the amount of ADP.

-

Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Materials: Human cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

-

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[9][10][11]

-

Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, test compounds, and a growth indicator (e.g., resazurin).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

-

Prepare a standardized bacterial inoculum and add it to each well containing the compound dilutions.

-

Include appropriate controls (negative, growth, and solvent controls).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by using a growth indicator. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9][10][11]

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[12][13][14]

-

Materials: Bacterial culture, appropriate growth medium, 96-well plate, test compounds, 0.1% crystal violet solution, and 30% acetic acid.

-

Procedure:

-

Inoculate the wells of a 96-well plate with a bacterial culture and the test compound at various concentrations.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Gently wash the wells to remove planktonic (non-adherent) bacteria.

-

Stain the remaining biofilm by adding crystal violet solution to each well and incubating for 10-15 minutes.

-

Wash the wells to remove excess stain.

-

Solubilize the crystal violet retained by the biofilm by adding 30% acetic acid.

-

Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the amount of biofilm.[12][13][14]

-

Visualizations

Signaling Pathway: EGFR Inhibition

Many 5-bromopyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation.[15][]

Caption: Simplified EGFR signaling pathway illustrating the inhibitory action of 5-bromopyridine derivatives.

Experimental Workflow: Drug Discovery Process

The discovery and development of novel 5-bromopyridine derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General experimental workflow for the discovery and development of 5-bromopyridine derivatives.

Structure-Activity Relationship Logic

The SAR of 5-bromopyridine derivatives can be summarized by considering the impact of substitutions at key positions on the pyridine ring.

Caption: Key structural features and their influence on the biological activity of 5-bromopyridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal violet staining protocol | Abcam [abcam.com]

- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 14. static.igem.org [static.igem.org]

- 15. ClinPGx [clinpgx.org]

In-Depth Technical Guide: Physicochemical Characteristics of (5-Bromopyridin-2-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the compound (5-Bromopyridin-2-yl)(morpholino)methanone. The information presented herein is intended to support research and development efforts within the pharmaceutical and chemical sciences.

Core Physicochemical Data

This compound, a halogenated pyridine derivative, possesses a unique molecular architecture that makes it a compound of interest for further investigation. Its fundamental physicochemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 957063-06-8 | [1] |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 271.11 g/mol | [2] |

| Purity | Typically ≥98% |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a standard amide bond formation reaction. This involves the coupling of a carboxylic acid derivative with an amine. While a specific, detailed protocol for this exact compound is not available, a general and reliable synthetic strategy can be inferred from established chemical principles. The most probable synthetic route involves a two-step process: the conversion of 5-bromopicolinic acid to its corresponding acyl chloride, followed by the reaction of this intermediate with morpholine.

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

The initial step involves the activation of the carboxylic acid group of 5-bromopicolinic acid to a more reactive acyl chloride. This is a common transformation in organic synthesis.

General Protocol:

A suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is used to convert 5-bromopicolinic acid to 5-bromopicolinoyl chloride. The reaction is typically carried out in an inert solvent, and a catalytic amount of a suitable reagent like N,N-dimethylformamide (DMF) can be employed to facilitate the reaction.

Diagram of the Synthetic Workflow for 5-Bromopicolinoyl Chloride:

References

Technical Guide: (5-Bromopyridin-2-yl)(morpholino)methanone - A Predictive Analysis of Its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, predictive analysis of the potential mechanisms of action for the novel compound, (5-Bromopyridin-2-yl)(morpholino)methanone. In the absence of direct experimental data for this specific molecule, this guide leverages established knowledge of its core chemical scaffolds—the 5-bromopyridine ring and the morpholino-methanone moiety—to forecast its biological activities. Both of these structural components are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of bioactive compounds and approved drugs.[1][2][3] This guide synthesizes information on structurally related molecules to propose potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Detailed experimental protocols to validate these hypotheses are provided, alongside structured data tables for comparative analysis and logical diagrams to visualize predicted signaling pathways and workflows.

Introduction and Molecular Profile

This compound (CAS No. 957063-06-8) is a synthetic organic compound featuring a 5-bromopyridine core linked to a morpholine ring via a ketone bridge.[4] The strategic combination of these two scaffolds suggests a high potential for biological activity.

-

The 5-Bromopyridine Scaffold: The pyridine ring is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and its presence in numerous FDA-approved drugs.[3][5] The bromine atom at the 5-position serves as a reactive handle for synthetic modifications, such as Suzuki-Miyaura or Heck coupling reactions, allowing for the generation of diverse chemical libraries.[6][7] Furthermore, this scaffold is a key building block for compounds targeting the central nervous system (CNS).[7]

-

The Morpholino-Methanone Moiety: The morpholine ring is a "privileged" heterocycle that is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] Derivatives of morpholine have demonstrated a vast range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][8][9]

This guide will explore the most probable mechanisms of action derived from these foundational components.

Predicted Mechanisms of Action and Biological Activities

Based on the structure-activity relationships of its constituent parts, this compound is predicted to exhibit several key biological activities.

Anti-inflammatory and Analgesic Activity

Numerous morpholine derivatives have reported analgesic and anti-inflammatory properties.[2][8] A plausible mechanism for these effects is the inhibition of enzymes within the arachidonic acid cascade, particularly cyclooxygenase (COX) enzymes.[8] Inhibition of COX-1 and/or COX-2 would block the biosynthesis of prostaglandins, key mediators of pain and inflammation.[8]

Caption: Predicted inhibition of the Cyclooxygenase (COX) pathway.

Anticancer Activity

Both morpholine and pyridine scaffolds are integral to numerous anticancer agents.[2][9][10] A common mechanism for such compounds is the inhibition of protein kinases that are critical for cancer cell proliferation and survival. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and is frequently dysregulated in cancer, making it a prime therapeutic target.[10] We predict that this compound may act as an inhibitor of one or more kinases within this pathway, such as PI3K or mTOR.

Caption: Predicted inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity

Structurally related compounds, such as (3-fluorophenyl)(morpholino)methanone, have demonstrated "pronounced antibacterial activity".[1] The morpholine scaffold is also found in inhibitors of enzymes essential for bacterial cell wall synthesis, such as DprE1 in Mycobacterium tuberculosis.[2] Therefore, this compound is predicted to possess antimicrobial properties, potentially by disrupting cell wall integrity or inhibiting other critical bacterial or fungal enzymes.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data exists for this compound, the following tables provide context from related molecular classes to establish a baseline for future experimental validation.

Table 1: Representative Anticancer Activity (IC₅₀ Values) of Heterocyclic Kinase Inhibitors

| Compound Class | Cancer Cell Line | Target Pathway | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indoloquinoline Derivative | HCT116 (Colorectal) | PI3K/AKT/mTOR | 0.35 | [10] |

| Indoloquinoline Derivative | Caco-2 (Colorectal) | PI3K/AKT/mTOR | 0.54 | [10] |

| Benzo[f]chromenes | HepG-2 (Liver) | Not Specified | 1.5 - 5.2 | [3] |

| Benzo[f]chromenes | MCF-7 (Breast) | Not Specified | 2.1 - 6.8 |[3] |

Table 2: Representative Antibacterial Activity (MIC Values) of Fluorinated Benzamide Derivatives

| Bacterial Strain | Compound Class | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Fluorinated Benzamide | 12.5 - 50 | [1] |

| Escherichia coli | Fluorinated Benzamide | 25 - 100 | [1] |

| Pseudomonas aeruginosa | Fluorinated Benzamide | 50 - 200 |[1] |

Proposed Experimental Validation

To test the predicted mechanisms of action, a series of well-established in vitro assays are recommended.

General Synthesis Workflow

The title compound can be synthesized via a standard amidation reaction. This provides a reliable method to produce the material required for biological testing.

Caption: General synthesis workflow for the target compound.

Experimental Protocols

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media until they reach 80% confluency.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric)

-

Assay Preparation: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). Prepare the assay buffer, arachidonic acid (substrate), and fluorescent probe as per the manufacturer's instructions.

-

Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Signal Detection: Measure the fluorescence intensity at timed intervals using a plate reader (e.g., Ex/Em = 535/587 nm). The rate of fluorescence increase corresponds to prostaglandin production.

-

Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2, allowing for an assessment of potency and selectivity.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Culture: Grow selected microbial strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) overnight.

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Conclusion and Future Directions

This compound is a promising chemical entity whose structural components are strongly associated with significant pharmacological activities. The predictive analysis presented in this guide suggests that its primary mechanisms of action may involve the inhibition of key enzymes in inflammatory and oncogenic signaling pathways, such as COX and PI3K, as well as potential disruption of microbial processes.

The immediate next steps should involve the chemical synthesis of the compound and its systematic evaluation using the experimental protocols detailed herein. Positive results from these in vitro assays would warrant further investigation into its pharmacokinetic profile, in vivo efficacy in animal models, and detailed mechanistic studies to confirm its molecular targets. This structured approach will be critical in determining the ultimate therapeutic potential of this novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. (5-Bromopyridin-2-yl)(phenyl)methanone | 206357-52-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Novel Bromopyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a selection of novel bromopyridine compounds. It is designed to assist researchers in the identification, characterization, and quality control of these versatile scaffolds in synthetic and medicinal chemistry. The guide includes detailed experimental protocols for key spectroscopic techniques and visual representations of a relevant signaling pathway and a typical analytical workflow.

Spectroscopic Data of Novel Bromopyridine Compounds

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for newly synthesized bromopyridine derivatives. This information is crucial for confirming the structure and purity of these compounds.

2-Methyl-5-(substituted-phenyl)pyridin-3-amine Derivatives

These compounds were synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[1]

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 2-Methyl-5-(substituted-phenyl)pyridin-3-amine Derivatives [1]

| Compound | Ar-H (ppm) | Pyridine-H (ppm) | Other Protons (ppm) | ¹³C NMR (ppm) |

| 2a (R = 4-methylphenyl) | 7.41 (m, 2H), 7.21 (m, 2H) | 7.99–7.64 (m, 2H) | 2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl) | 16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8 |

| 2b (R = 3,5-dimethylphenyl) | - | - | - | - |

Note: Complete data for all derivatives can be found in the cited literature.

Table 2: Mass Spectrometry Data for 2-Methyl-5-(4-methylphenyl)pyridin-3-amine (2a) [1]

| Molecular Formula | Molecular Weight | Key Fragments (m/z) |

| C₁₃H₁₄N₂ | 198.26 | [M − NH₂]⁺ = 183, [M − NH₂ and CH₃]⁺ = 170, [M − NH₂ and 2CH₃]⁺ = 155 |

Substituted 3-Bromopyridine-D4 (Predicted Data)

The following tables present predicted ¹H and ¹³C NMR data for 3-Bromopyridine-D4, a deuterated analog valuable in metabolic studies and as an internal standard. These predictions are based on computational algorithms and data from the non-deuterated analog.[2]

Table 3: Predicted ¹H NMR and ¹³C NMR Spectroscopic Data for 3-Bromopyridine-D4 in CDCl₃ [2]

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) |

| 2 | - | - | ~150 | t |

| 3 | - | - | ~120 | s |

| 4 | - | - | ~140 | t |

| 5 | - | - | ~124 | t |

| 6 | - | - | ~148 | t |

Note: The absence of proton signals at positions 2, 4, 5, and 6 is due to deuterium substitution. The triplet multiplicity in the ¹³C NMR spectrum for the deuterated carbons arises from one-bond C-D coupling.

Detailed Experimental Protocols

The following are generalized yet detailed experimental protocols for the spectroscopic analysis of novel bromopyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis into a clean, dry vial.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary. If particulates remain, filter the solution through a small plug of glass wool into the NMR tube.[2]

2. 1D NMR Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using standard parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[3]

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It is a homonuclear correlation experiment.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. It is a more sensitive alternative to HETCOR.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is used to determine long-range (two, three, or even four-bond) proton-carbon connectivities.[4]

-

The pulse sequences for these experiments are standard on modern NMR spectrometers. The acquisition parameters, such as the number of increments in the indirect dimension and the mixing times, should be optimized for the specific compound.[5]

4. Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[3]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

-

Correlate the 1D and 2D NMR data to fully assign the structure of the compound.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[3]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

2. Data Acquisition:

-